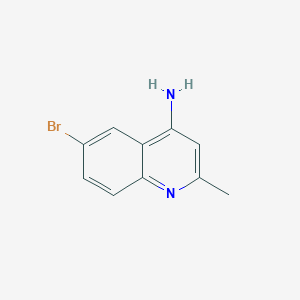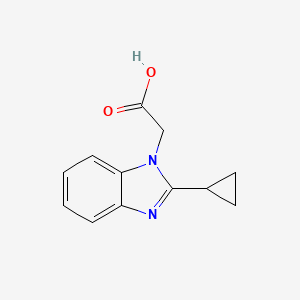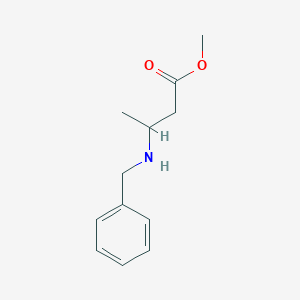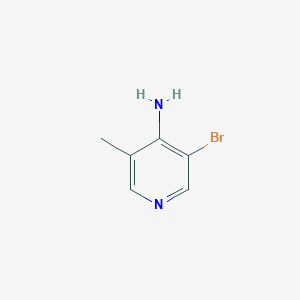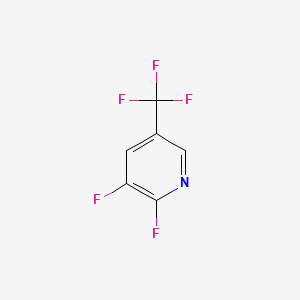
3-(Aminomethyl)-5-chloroaniline
Vue d'ensemble
Description
3-(Aminomethyl)-5-chloroaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by an amino group attached to a benzene ring. This compound specifically has a chloro substituent and an aminomethyl group, indicating potential reactivity due to these functional groups.
Synthesis Analysis
The synthesis of chloroaniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of [13C6]-3,5-dichloroaniline involves a three-step process starting from [13C6]-aniline, which is used in drug metabolism and pharmacokinetics studies . Similarly, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, a related compound, is synthesized from the reaction of hydrazine hydrate with a methylthio-methylene malononitrile derivative under reflux in ethanol . These methods highlight the diverse synthetic routes that can be employed to create chloroaniline derivatives.
Molecular Structure Analysis
The molecular structure of chloroaniline derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations can provide insights into the bond lengths, angles, and torsion angles, as well as electronic properties such as frontier molecular orbitals and molecular electrostatic potential maps .
Chemical Reactions Analysis
Chloroaniline derivatives can undergo various chemical reactions, including photoheterolysis, electrophilic substitution, and cyclocondensation. The generation and reactivity of the 4-aminophenyl cation, a related species, have been studied through photolysis, showing that it can add to substrates or be reduced to aniline . Additionally, reactions with chloroacetyl chloride and cyanopyridine-2-thiolates have been reported for pyrazole derivatives . These reactions demonstrate the versatility of chloroaniline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroaniline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-releasing groups can significantly affect the activity of these compounds, as seen in the study of allosteric enhancers of the A1 adenosine receptor . The methemoglobin formation induced by 3,5-dichloroaniline and its metabolites indicates the biological reactivity of these compounds . Furthermore, the stability of these compounds can vary, as observed in the chlorination reaction of α-amino acids with PCl5, where different stability profiles were noted for various derivatives .
Applications De Recherche Scientifique
Photolysis and Reactivity
- 3-(Aminomethyl)-5-chloroaniline has been studied for its photolysis and reactivity properties. Research indicates that derivatives of chloroaniline like 4-chloroaniline and its N,N-dimethyl derivative undergo efficient photoheterolysis in polar media, leading to the formation of various photoproducts. These findings offer insights into the photochemical behavior of chloroaniline derivatives and their potential applications in chemical syntheses (Guizzardi et al., 2001).
Synthesis of Pyrazolo[1,5-a]pyrimidines
- 3-(Aminomethyl)-5-chloroaniline has been used as a precursor in the synthesis of new fused pyrazolo[1,5-a]pyrimidines. The synthesized compounds have shown potential in applications such as antibacterial and antifungal activities, as well as cytotoxicity against cancer cells (Al-Adiwish et al., 2017).
Biodegradation and Bioremediation
- Chloroanilines, including 3-(Aminomethyl)-5-chloroaniline, are used in various industrial applications but are also considered potential pollutants. Research has focused on isolating bacteria capable of degrading chloroaniline compounds, highlighting the significance of bioremediation strategies to mitigate the environmental impact of these substances (Kang & Kim, 2007).
Analytical Method Development
- There is ongoing research in the development of analytical methods for determining the presence of chloroaniline compounds, including 3-(Aminomethyl)-5-chloroaniline, in various substances. These methods are crucial for ensuring the quality and safety of pharmaceutical products (Devanna et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVZFVALCYRYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902684 | |
| Record name | NoName_3231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-chloroaniline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


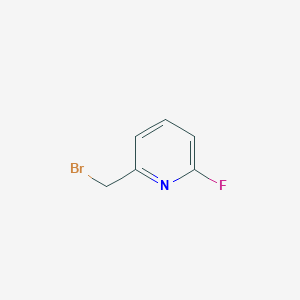
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
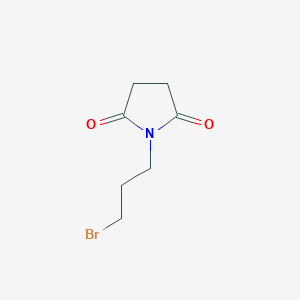
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

